molecular formula C15H23ClN2 B6261242 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1461714-92-0

6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B6261242
CAS No.: 1461714-92-0
M. Wt: 266.8
InChI Key:
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There are many protocols available on the functionalizing deboronation of alkyl boronic esters .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . It’s a vital fundament in the production of drugs .

Mechanism of Action

The mechanism of action of piperidine derivatives can vary depending on the specific compound and its pharmacological application . For example, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .

Safety and Hazards

Piperidine is classified as a flammable liquid and vapor. It’s harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It’s also harmful to aquatic life .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of novel piperidine derivatives with improved pharmacological properties is an active area of research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride involves the condensation of 2-methylpiperidine with 1,2,3,4-tetrahydroquinoline followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-methylpiperidine", "1,2,3,4-tetrahydroquinoline" ], "Reaction": [ "Add 2-methylpiperidine to a reaction flask", "Add 1,2,3,4-tetrahydroquinoline to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Add hydrochloric acid to the reaction mixture to form the hydrochloride salt", "Filter the resulting solid and wash with cold water", "Dry the product under vacuum to obtain 6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride" ] }

CAS No.

1461714-92-0

Molecular Formula

C15H23ClN2

Molecular Weight

266.8

Purity

93

Origin of Product

United States

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